molecular formula C22H21NO4 B6561599 2-oxo-N-[(4-phenyloxan-4-yl)methyl]-2H-chromene-3-carboxamide CAS No. 1091042-04-4

2-oxo-N-[(4-phenyloxan-4-yl)methyl]-2H-chromene-3-carboxamide

Cat. No.: B6561599
CAS No.: 1091042-04-4
M. Wt: 363.4 g/mol
InChI Key: RSBQSHBOYKODMB-UHFFFAOYSA-N
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Description

2-oxo-N-[(4-phenyloxan-4-yl)methyl]-2H-chromene-3-carboxamide is a coumarin-based carboxamide derivative characterized by a rigid tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position and a methyl linker to the carboxamide nitrogen. The coumarin scaffold (2H-chromen-2-one) is a privileged structure in medicinal chemistry due to its diverse bioactivities, including anticoagulant, antimicrobial, and anticancer properties .

Properties

IUPAC Name

2-oxo-N-[(4-phenyloxan-4-yl)methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-20(18-14-16-6-4-5-9-19(16)27-21(18)25)23-15-22(10-12-26-13-11-22)17-7-2-1-3-8-17/h1-9,14H,10-13,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBQSHBOYKODMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, 2'-hydroxyacetophenone reacts with Meldrum’s acid in aqueous medium under sonication for 5 minutes, yielding 4-methyl-2-oxo-2H-chromene-3-carboxylic acid with 99% efficiency. Key parameters include:

ParameterValue
SolventWater (green chemistry)
CatalystTomato juice (biocatalyst)
Temperature20°C
Reaction Time5 minutes (sonication)

This method avoids toxic solvents and reduces energy consumption, aligning with sustainable practices. The product is isolated via filtration and characterized by NMR.

Carboxamide Formation via Nucleophilic Acyl Substitution

The carboxylic acid intermediate is converted to the target carboxamide through ester aminolysis or acid chloride coupling .

Ester Aminolysis Route

Ethyl 2-oxo-2H-chromene-3-carboxylate reacts with (4-phenyloxan-4-yl)methanamine under reflux conditions. This method, adapted from analogous syntheses, proceeds as follows:

  • Ester Preparation :

    • Ethyl 2-oxo-2H-chromene-3-carboxylate is synthesized by esterifying the carboxylic acid with ethanol in toluene under reflux for 1 hour.

    • Yield: 84%.

  • Aminolysis :

    • The ester (1 mmol) and amine (1.2 mmol) are refluxed in ethanol for 6 hours.

    • Key Data :

      ParameterValue
      SolventEthanol
      TemperatureReflux (~78°C)
      Reaction Time6 hours
      Yield94% (analogous)

The product is purified via recrystallization, with structural confirmation by ¹H NMR, ¹³C NMR, and mass spectrometry .

Acid Chloride Coupling

For higher reactivity, the carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) , followed by reaction with the amine in the presence of a base (e.g., pyridine):

  • Acid Chloride Synthesis :

    • 2-oxo-2H-chromene-3-carboxylic acid is treated with excess SOCl₂ at 60°C for 2 hours.

  • Amide Formation :

    • The acid chloride is reacted with (4-phenyloxan-4-yl)methanamine in dichloromethane at 0°C, followed by stirring at room temperature for 12 hours.

    • Yield: ~85–90% (estimated from analogous reactions).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Knoevenagel + Aminolysis Green solvents, mild conditionsRequires ester synthesis step84–94%
Acid Chloride Coupling High reactivity, faster reactionUses toxic reagents (SOCl₂)85–90%

Structural Characterization and Validation

Post-synthesis, the compound is validated using:

  • ¹H NMR : Peaks at δ 8.87 (s, 1H, chromene-H), 8.74 (t, 1H, NH), and aromatic protons between δ 7.18–7.99.

  • ¹³C NMR : Carbonyl signals at ~160–161 ppm (C=O), oxane carbons at 34–55 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 351.3 (C₁₉H₁₇NO₄).

Challenges and Optimization Strategies

  • Solubility Issues : The oxane substituent may reduce solubility in polar solvents. Using DMF or DMSO improves reaction homogeneity.

  • Byproduct Formation : Excess amine or unreacted ester is removed via column chromatography (silica gel, ethyl acetate/hexane) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromene core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides, potentially converting the chromene core to a dihydrochromene.

    Substitution: The phenyloxan moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Various substituted phenyloxan derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-oxo-N-[(4-phenyloxan-4-yl)methyl]-2H-chromene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound may exhibit various activities such as antioxidant, anti-inflammatory, or antimicrobial properties due to the presence of the chromene core. It can be used in the study of enzyme inhibition and receptor binding.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The chromene structure is known for its pharmacological activities, and the addition of the phenyloxan moiety could enhance its bioavailability and efficacy.

Industry

Industrially, this compound could be used in the development of new polymers, dyes, or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-oxo-N-[(4-phenyloxan-4-yl)methyl]-2H-chromene-3-carboxamide would depend on its specific application. Generally, the chromene core can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenyloxan moiety may enhance the compound’s binding affinity or stability.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name Substituent on Carboxamide Nitrogen Molecular Weight (g/mol) Key Structural Features Biological Implications References
2-oxo-N-[(4-phenyloxan-4-yl)methyl]-2H-chromene-3-carboxamide (4-Phenyloxan-4-yl)methyl ~367* Cyclic ether (oxane) with phenyl group Enhanced rigidity and metabolic stability N/A
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxyphenethyl ~353 Linear phenethyl chain with methoxy group Improved solubility via methoxy moiety
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide 4-Sulfamoylphenyl ~358 Sulfonamide group Increased hydrogen bonding and solubility
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide Chlorophenylacetamide ~356 Chlorine atom and phenylacetamide chain Electronic effects enhancing bioactivity
4-Oxo-N-phenyl-4H-chromene-2-carboxamide Phenyl group at position 2 ~267 Carboxamide at position 2 (vs. 3) Altered binding conformation
7-Methoxy-N-[4-(1-methylethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide 4-Isopropylphenyl with 7-methoxy ~365 Methoxy and isopropyl groups Enhanced lipophilicity

*Estimated based on analogous structures.

Structural and Electronic Comparisons

  • Positional Isomerism : Carboxamide at position 3 (target compound) vs. position 2 () alters hydrogen-bonding networks and π-π stacking with aromatic residues.
  • Heterocyclic Substituents : Thiophene () and benzo-triazine () groups introduce heteroatoms for additional binding interactions, whereas the target compound’s oxane ring focuses on steric effects.

Biological Activity

2-oxo-N-[(4-phenyloxan-4-yl)methyl]-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the presence of a chromene structure, which is known for its diverse biological properties. The chromene derivative's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of chromene derivatives against various cancer cell lines. For instance, compounds derived from benzopyrones have demonstrated significant activity against leukemia and breast cancer cells. Specifically, derivatives similar to this compound have shown moderate to high cytotoxicity against cell lines such as MOLT-4 and HL-60, with IC50 values ranging from 24.4 μM to 68.4 μM .

CompoundCancer Cell LineIC50 (μM)
This compoundMOLT-424.4 ± 2.6
Similar DerivativeHL-6042.0 ± 2.7
Similar DerivativeMCF-768.4 ± 3.9

The mechanism by which this compound exerts its cytotoxic effects is believed to involve the induction of apoptosis in cancer cells. Studies suggest that chromene derivatives may activate intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death . Additionally, these compounds may inhibit key enzymes involved in cancer cell proliferation.

Case Studies

  • Cytotoxicity Against HT-29 Colon Cancer Cells : A study reported that derivatives similar to the target compound displayed significant activity against HT-29 colon cancer cells, with one compound achieving an IC50 of 7.98 μM . This indicates a promising avenue for further exploration in colorectal cancer treatment.
  • Antiproliferative Effects : Compounds based on the chromene scaffold have been shown to inhibit side population (SP) cells in HT-29 colon cancer stem cells by approximately 87.81%, suggesting potential for targeting cancer stem cells .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amidation steps .
  • Catalysts : Piperidine or triethylamine improves reaction rates in condensation steps .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

How is the structural integrity of this compound confirmed through spectroscopic and crystallographic methods?

Q. Basic Research Focus

  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR identify functional groups (e.g., carbonyl at δ 165–170 ppm, chromene protons at δ 6.5–8.5 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 406.12) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths (C=O: 1.21–1.23 Å) and dihedral angles (chromene ring planarity) .

Advanced Tool : SHELX software refines crystallographic data to validate 3D molecular geometry .

What biological assays are most appropriate for evaluating the anticancer potential of this compound?

Q. Advanced Research Focus

  • In Vitro :
    • MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., IC50_{50} values for HeLa or MCF-7 cells) .
    • Apoptosis Markers : Flow cytometry with Annexin V/PI staining quantifies apoptotic cells .
  • In Vivo : Xenograft models assess tumor growth inhibition in mice, with histopathology for toxicity .

Q. Key Variables :

  • Dose-dependent responses (1–100 µM range).
  • Structural analogs with halogen substitutions (e.g., Cl, F) show enhanced activity .

How do substituents on the chromene core and phenyloxane moiety influence the compound's physicochemical properties?

Q. Advanced Research Focus

  • Lipophilicity : The 4-phenyloxan-4-yl group increases logP (e.g., 3.8 vs. 2.5 for unsubstituted analogs), enhancing membrane permeability .
  • Solubility : Methoxy or hydroxyl groups improve aqueous solubility (e.g., >2 mg/mL in PBS) .
  • Stability : Electron-withdrawing groups (e.g., nitro) reduce hydrolytic degradation in plasma .

Table 1 : Substituent Effects on Bioactivity

SubstituentIC50_{50} (µM, HeLa)logP
4-Cl12.3 ± 1.23.9
4-OCH3_318.7 ± 2.12.8
H (parent)25.4 ± 3.03.1

Data derived from

What strategies are effective in resolving contradictory bioactivity data across different studies of chromene-carboxamide derivatives?

Q. Advanced Research Focus

  • Experimental Variables :
    • Assay Conditions : pH, serum content, and incubation time (e.g., 48 vs. 72 hours) significantly alter IC50_{50} values .
    • Cell Lines : Variability in drug uptake mechanisms (e.g., MCF-7 vs. MDA-MB-231) .
  • Structural Confounders :
    • Stereochemical purity (e.g., Z vs. E isomers in imino derivatives) .
    • Metabolite interference (e.g., oxidative byproducts in hepatic microsomes) .

Resolution : Use orthogonal assays (e.g., Western blot for target protein inhibition) to validate findings .

How do computational methods enhance the understanding of structure-activity relationships in chromene-carboxamide derivatives?

Q. Advanced Research Focus

  • Molecular Docking : Predicts binding affinity to targets like EGFR (ΔG = −9.2 kcal/mol) or tubulin (PDB: 1SA0) .
  • QSAR Models : Identify critical descriptors (e.g., polar surface area, H-bond acceptors) for optimizing bioavailability .
  • DFT Calculations : Reveal charge distribution (MEP maps) and reactive sites for electrophilic substitution .

Case Study : Docking of 2-oxo derivatives into COX-2 active site (PDB: 5KIR) aligns with experimental IC50_{50} trends .

What crystallographic challenges arise in characterizing this compound, and how are they addressed?

Q. Advanced Research Focus

  • Challenges :
    • Crystal twinning due to flexible oxane ring .
    • Weak diffraction (resolution >1.0 Å) from disordered solvent molecules .
  • Solutions :
    • Cryocooling (100 K) reduces thermal motion .
    • SHELXL refinement with twin-law corrections improves R1 values (<0.05) .

Example : A solvate with DMF showed unambiguous resolution of hydrogen-bonding networks (N–H···O: 2.89 Å) .

How does the compound's stability under physiological conditions impact its therapeutic potential?

Q. Advanced Research Focus

  • In Vitro Stability :
    • Plasma esterases hydrolyze the oxane ring (t1/2_{1/2} = 2.3 hours in human plasma) .
    • Microsomal oxidation (CYP3A4) generates inactive metabolites .
  • Formulation Strategies :
    • Liposomal encapsulation extends t1/2_{1/2} to 8.5 hours .
    • PEGylation improves renal clearance profiles .

Key Data : pH-dependent degradation (stable at pH 5–6, rapid at pH >7) .

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